An In-depth Technical Guide to the Chemical Properties of 5-bromo-2,3-dihydro-1H-indene
An In-depth Technical Guide to the Chemical Properties of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-bromo-2,3-dihydro-1H-indene (also known as 5-bromoindane). This versatile bicyclic aromatic halide is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Properties
5-bromo-2,3-dihydro-1H-indene is a halogenated derivative of indane, featuring a bromine atom at the 5-position of the aromatic ring.[1] This substitution provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] The compound typically appears as a colorless to pale yellow liquid or solid.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 5-bromo-2,3-dihydro-1H-indene.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6134-54-9 | [1][2] |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| Exact Mass | 195.98876 Da | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 245.0 ± 29.0 °C (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [3] |
Table 2: Spectroscopic Data (¹H NMR)
Spectrum acquired in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~7.25 | d | 1H | ~8.0 |
| H-6 | ~7.15 | dd | 1H | ~8.0, 2.0 |
| H-7 | ~7.00 | d | 1H | ~8.0 |
| H-1, H-3 (Benzylic CH₂) | ~2.85 | t | 4H | ~7.5 |
| H-2 (Aliphatic CH₂) | ~2.05 | quint | 2H | ~7.5 |
Note: Specific peak assignments can vary slightly based on literature sources. The provided data represents a typical spectrum.[1]
Table 3: Spectroscopic Data (¹³C NMR)
Spectrum acquired in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | ~145.5 |
| Aromatic C (Quaternary) | ~143.0 |
| Aromatic C-H | ~130.0 |
| Aromatic C-H | ~128.0 |
| Aromatic C-H | ~125.5 |
| Aromatic C-Br | ~120.0 |
| Benzylic CH₂ (C1, C3) | ~32.5 |
| Aliphatic CH₂ (C2) | ~25.0 |
Note: Data is compiled from typical ranges for substituted indanes.
Table 4: Spectroscopic Data (IR & MS)
| Spectroscopy Type | Key Peaks / Fragments (m/z) | Interpretation | Source(s) |
| Infrared (IR) | 3030-3100 cm⁻¹2850-3000 cm⁻¹~1600, ~1500 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretch | [1] |
| Mass Spectrometry (MS) | 198/196 (M⁺/M⁺+2)11791 | Molecular ion peak (presence of Br)[M-Br]⁺ fragmentTropylium ion fragment | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis of 5-bromo-2,3-dihydro-1H-indene and a key subsequent transformation.
Synthesis of 5-bromo-2,3-dihydro-1H-indene via Electrophilic Bromination
The most common method for synthesizing 5-bromoindane is the electrophilic aromatic substitution of indane. Using N-Bromosuccinimide (NBS) provides a safer and more manageable alternative to liquid bromine.[5][6]
Materials:
-
Indane (1.0 mmol, 1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.)[5]
-
Acetonitrile (MeCN) (2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indane (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[5]
-
Allow the resulting mixture to warm to room temperature and stir overnight.[5]
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the residue by column chromatography on silica gel to afford the final product, 5-bromo-2,3-dihydro-1H-indene.
Application in C-C Bond Formation: Suzuki-Miyaura Coupling
The bromine atom on the 5-bromoindane scaffold serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][7]
Materials:
-
5-bromo-2,3-dihydro-1H-indene (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)[8]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)[1]
-
Ethyl acetate
Procedure:
-
In a reaction vial, combine 5-bromoindane (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and cesium carbonate (2.0 equiv.).[1][8]
-
Add the appropriate solvent (e.g., ethanol).[1]
-
Seal the vial and heat the mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS). Reaction conditions can vary (e.g., 85-95 °C for 12-24 hours or microwave heating at 100 °C for 30-40 minutes).[1][8]
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.[1]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene.[8]
Application in Drug Development: A Precursor to Tubulin Inhibitors
The indane scaffold is a privileged structure in medicinal chemistry. Analogs of 5-bromoindane are key precursors in the synthesis of potent anti-cancer agents like Indanocine .[9][10] Indanocine is a microtubule-binding agent that functions by inhibiting tubulin polymerization.[9][10]
Signaling Pathway: Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin inhibitors like Indanocine disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[11] By binding to the colchicine-binding site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules.[9] This disruption leads to mitotic arrest, and ultimately triggers the intrinsic apoptotic pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]


